Ethyl trans-2-pentenoate

Übersicht

Beschreibung

Ethyl trans-2-pentenoate, also known as (E)-2-Pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690. It is an ester formed from the reaction of trans-2-pentenoic acid and ethanol. This compound is characterized by its fruity odor and is often used in the flavor and fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl trans-2-pentenoate can be synthesized through the esterification of trans-2-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

trans-2-Pentenoic acid+EthanolH2SO4Ethyl trans-2-pentenoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Trans-2-pentenoic acid.

Reduction: Ethyl trans-2-pentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl trans-2-pentenoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is widely used in the flavor and fragrance industry due to its fruity aroma.

Wirkmechanismus

The mechanism of action of ethyl trans-2-pentenoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of trans-2-pentenoic acid and ethanol. These products can then participate in further biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl cis-2-pentenoate: The cis isomer of ethyl trans-2-pentenoate, which has different physical and chemical properties due to the different spatial arrangement of atoms.

Ethyl trans-3-pentenoate: Another ester with a similar structure but with the double bond located at a different position.

Butyl 2-pentenoate: An ester with a butyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific geometric configuration (trans) and its particular ester functional group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other related compounds .

Biologische Aktivität

Ethyl trans-2-pentenoate, also known as (E)-2-Pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2. It is primarily recognized for its applications in the flavor and fragrance industry due to its fruity aroma. However, recent research has begun to explore its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.1690 g/mol

- IUPAC Name : Ethyl (E)-pent-2-enoate

- CAS Number : 24410-84-2

-

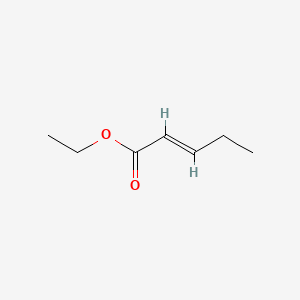

Structure :

This compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ester functional group, which can undergo hydrolysis in the presence of enzymes such as esterases. This reaction yields trans-2-pentenoic acid and ethanol, both of which may participate in various biochemical pathways. The compound's unsaturated nature allows it to engage in nucleophilic reactions, potentially interacting with proteins and other biomolecules.

Key Reactions:

-

Hydrolysis :

- Oxidation : Can lead to the formation of corresponding carboxylic acids.

- Reduction : Can form alcohol derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production in immune cells.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibitory effects at concentrations above 0.5% (v/v) . This suggests potential applications in food preservation and as a natural antimicrobial agent.

-

Inflammation Modulation :

- In a controlled experiment assessing the compound's impact on lipopolysaccharide-induced inflammation in macrophages, results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 100 µM . This highlights its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl cis-2-pentenoate | Cis isomer | Lower antimicrobial activity compared to trans isomer |

| Ethyl trans-3-pentenoate | Different position | Similar reactivity but distinct biological effects |

| Butyl 2-pentenoate | Longer alkyl chain | Increased lipophilicity may enhance membrane permeability |

Eigenschaften

IUPAC Name |

ethyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKVZDPATUSMS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-84-2, 27805-84-1 | |

| Record name | Ethyl trans-2-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Pentenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.